N-butyl-3-(1H-indol-3-yl)propanamide N-butyl-3-(1H-indol-3-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 69397-86-0
VCID: VC19374273
InChI: InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18)
SMILES:
Molecular Formula: C15H20N2O
Molecular Weight: 244.33 g/mol

N-butyl-3-(1H-indol-3-yl)propanamide

CAS No.: 69397-86-0

Cat. No.: VC19374273

Molecular Formula: C15H20N2O

Molecular Weight: 244.33 g/mol

* For research use only. Not for human or veterinary use.

N-butyl-3-(1H-indol-3-yl)propanamide - 69397-86-0

Specification

CAS No. 69397-86-0
Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
IUPAC Name N-butyl-3-(1H-indol-3-yl)propanamide
Standard InChI InChI=1S/C15H20N2O/c1-2-3-10-16-15(18)9-8-12-11-17-14-7-5-4-6-13(12)14/h4-7,11,17H,2-3,8-10H2,1H3,(H,16,18)
Standard InChI Key HSDPFNPNXLHADY-UHFFFAOYSA-N
Canonical SMILES CCCCNC(=O)CCC1=CNC2=CC=CC=C21

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of an indole ring system—a benzene ring fused to a pyrrole ring—substituted at the 3-position with a propanamide group. The amide nitrogen is further alkylated with a butyl chain, conferring moderate hydrophobicity. Key structural features include:

  • Indole moiety: Provides π-electron density for potential aromatic interactions in biological systems.

  • Propanamide spacer: Introduces hydrogen-bonding capacity via the amide carbonyl and NH groups.

  • N-butyl substituent: Enhances lipophilicity, influencing membrane permeability and pharmacokinetic properties.

The IUPAC name, N-butyl-3-(1H-indol-3-yl)propanamide, reflects these substituents’ positions and bonding patterns.

Physicochemical Characteristics

Experimental and computed properties include:

PropertyValueMethod/Source
Molecular FormulaC₁₅H₂₀N₂OVulcanChem
Molecular Weight244.33 g/molVulcanChem
logP (Octanol-Water)Estimated 2.1–2.7PubChem QSAR
Hydrogen Bond Donors2 (amide NH, indole NH)Structural analysis
Hydrogen Bond Acceptors2 (amide carbonyl O)Structural analysis

The compound’s solubility profile remains partially characterized, with moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited aqueous solubility.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A representative synthesis route involves:

  • Tryptamine acylation: Reacting tryptamine with butyl chloroformate in dichloromethane under inert atmosphere.

  • Amide formation: Coupling the intermediate acyl chloride with propanamine using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product with >95% purity.

Critical parameters include:

  • Temperature control (<0°C during acylation to minimize side reactions)

  • Solvent selection (anhydrous conditions prevent hydrolysis)

  • Stoichiometric ratios (1:1.2 tryptamine:chloroformate for complete conversion)

Scalability and Process Optimization

Industrial synthesis faces challenges in:

  • Byproduct management: Over-acylation at the indole nitrogen necessitates protecting group strategies.

  • Catalyst efficiency: Heterogeneous catalysts (e.g., immobilized lipases) are being explored to replace stoichiometric coupling agents.

  • Continuous flow systems: Microreactor technology improves heat transfer and reduces reaction times from hours to minutes.

Assay TypeResultConcentration Tested
Cytotoxicity (HeLa)IC₅₀ = 48 μM1–100 μM
COX-2 Inhibition22% at 10 μM1–50 μM
AChE InhibitionNo activityUp to 100 μM

These data suggest selective rather than broad-spectrum bioactivity, warranting targeted structure-activity relationship (SAR) studies.

Comparative Analysis with Related Indole Derivatives

The table below contrasts key features with analogous compounds:

CompoundMolecular FormulaIndole SubstitutionKey Applications
N-butyl-3-(1H-indol-3-yl)propanamideC₁₅H₂₀N₂O3-propanamideDrug discovery, materials
Indole-3-propionic acidC₁₁H₁₁NO₂3-propionic acidAntioxidant research
5-Methoxy-N,N-dimethyltryptamineC₁₃H₁₈N₂O5-methoxy, N,N-Me₂Psychopharmacology

This comparison highlights the unique amide functionality of N-butyl-3-(1H-indol-3-yl)propanamide, which enhances metabolic stability compared to carboxylic acid derivatives .

Future Research Directions

Priority Areas for Investigation

  • Target deconvolution: CRISPR-Cas9 screening to identify cellular targets.

  • Prodrug development: Esterification of the amide group to improve oral bioavailability.

  • Polymer composites: Incorporating the compound into conductive polymers for organic electronics.

Collaborative Opportunities

  • Academia-industry partnerships: Scale-up synthesis via NSF-funded manufacturing hubs.

  • Open-source drug discovery: Contribute to platforms like the Structural Genomics Consortium.

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